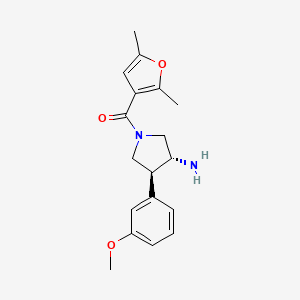![molecular formula C19H26N2O2 B5570529 (3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)
(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of similar complex molecules often involves multi-step chemical reactions, including ring opening followed by ring closure reactions. For instance, the synthesis of a related molecule involved the reaction of specific precursors to afford novel compounds with defined structures, as confirmed by spectral analysis and theoretical calculations (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of complex molecules is typically established through elemental analysis, spectral data, and advanced theoretical calculations. Theoretical studies, including density functional theory (DFT), help in understanding the electronic structure, absorption spectra, and reactivity of the molecules. Such analyses reveal detailed insights into the molecule's stability, reactivity, and electronic properties (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Chemical reactions involving similar molecules demonstrate high selectivity and reactivity, with local reactivity descriptors indicating specific sites for nucleophilic attack. Theoretical calculations, including natural bond orbital (NBO) analysis, provide insights into hyperconjugative interactions and the molecule's reactivity toward different chemical reactions (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties of such molecules, including thermodynamic parameters, can be precisely calculated using theoretical methods. These properties are crucial for understanding the molecule's behavior in different environmental conditions and its stability (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, such as reactivity, electronic spectra, and polarizability, are determined using theoretical computational methods. These analyses are essential for predicting the molecule's interactions with other compounds and its potential applications in various fields (Halim & Ibrahim, 2022).
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds
- Research has demonstrated innovative methods for synthesizing benzofuran derivatives, which could be applicable to the synthesis of "(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine". For example, a study detailed the synthesis of benzofurans via a domino approach involving sequential Sonogashira/Hydroalkoxylation couplings catalyzed by N-Heterocyclic-Carbene-Palladium complexes, highlighting a potential pathway for synthesizing complex benzofuran compounds (Zanardi, Mata, & Peris, 2009).
Chemical Reactions and Mechanisms
- The electrochemical behavior of dihydropyridine derivatives, closely related to pyrrolidinamine structures, has been studied, providing insights into potential electrochemical applications or reactivity of similar compounds. For instance, the study of unsymmetrical dihydropyridines in protic medium could offer a comparative perspective on the electrochemical properties of pyrrolidinamine derivatives (David, Hurvois, Tallec, & Toupet, 1995).
Biological Activity and Applications
- Compounds containing benzofuran and pyrrolidine structures have been explored for their biological activities. For example, benzofuran-derived benzylpyridinium bromides have been studied as potent acetylcholinesterase inhibitors, suggesting potential therapeutic applications for similar compounds in treating neurological disorders (Baharloo et al., 2015).
Material Science and Catalysis
- The synthesis and application of benzofuran derivatives in material science, such as in the development of conducting polymers, could be relevant. A study on poly[bis(pyrrol-2-yl)arylenes] from low oxidation potential monomers based on pyrrole via electropolymerization may offer insights into the use of benzofuran and pyrrolidine derivatives in electronic materials (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Propiedades
IUPAC Name |
[(3S,4R)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-(5-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-5-6-14-11-21(12-16(14)20(3)4)19(22)18-10-15-9-13(2)7-8-17(15)23-18/h7-10,14,16H,5-6,11-12H2,1-4H3/t14-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBRCVUQEFKIAK-GDBMZVCRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N(C)C)C(=O)C2=CC3=C(O2)C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=CC3=C(O2)C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopentyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5570452.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)
![N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5570457.png)

![1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone](/img/structure/B5570465.png)


![1-(ethylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5570484.png)
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)
![2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)
![5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5570525.png)

![(3R*,4S*)-4-(4-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5570555.png)
![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)